molecular formula C9H12N2O4S B2584014 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 926260-88-0

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2584014
CAS No.: 926260-88-0
M. Wt: 244.27
InChI Key: OCGJKNADWBHHPN-UHFFFAOYSA-N
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Description

1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 926260-88-0) is a pyrazole-based carboxylic acid derivative featuring a 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) substituent. Its molecular formula is C₉H₁₂N₂O₄S, with a molecular weight of 244.27 g/mol . The compound is characterized by a pyrazole ring substituted at the 1-position with a sulfone-containing thiolan moiety and at the 4-position with a carboxylic acid group. It is commercially available with assay purities of 97–99% and is marketed for pharmaceutical research, particularly as a synthetic intermediate in medicinal chemistry .

The compound is supplied in liquid or powder form and requires storage in a cool, dry environment .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-5-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-6-8(9(12)13)4-10-11(6)7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGJKNADWBHHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCS(=O)(=O)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with an oxidizing agent to introduce the dioxo groups.

    Pyrazole Ring Formation: The pyrazole ring is often synthesized via the condensation of a hydrazine derivative with a 1,3-diketone.

    Coupling of Rings: The thiolane and pyrazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions:

    Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen functionalities.

    Reduction: The dioxo groups can be reduced to thiol groups under suitable conditions.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alcohols, amines, and other nucleophiles.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and thioethers.

    Substitution Products: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that modifications to the pyrazole ring can enhance the inhibitory effects on cancer cell lines by targeting specific pathways involved in tumor growth . For instance, compounds similar to 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and evaluated for their effectiveness against various cancer types.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It has been reported that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process . This activity suggests potential therapeutic uses in treating inflammatory diseases.
  • Potassium Channel Modulation : Recent studies have identified derivatives of this compound as activators of G protein-gated inwardly rectifying potassium channels (GIRK). These channels play a significant role in cardiovascular health and neurological functions, indicating potential applications in treating related disorders .

Agricultural Science

The compound's unique properties also lend themselves to agricultural applications:

  • Pesticide Development : The thiolane moiety may enhance the efficacy of certain pesticides by improving their binding affinity to target enzymes in pests. Research into similar compounds has shown promise in developing environmentally friendly pesticides with reduced toxicity to non-target organisms .
  • Plant Growth Regulators : Compounds that modify plant growth through hormonal pathways have been explored for agricultural use. Pyrazole derivatives can potentially act as growth regulators, promoting better crop yields under various environmental conditions.

Materials Science

In materials science, the compound's unique chemical structure allows for potential applications:

  • Synthesis of Novel Materials : The ability of the thiolane group to form covalent bonds with other materials makes it suitable for creating novel polymers or composites that could be used in coatings or as structural materials .
  • Catalysis : The compound may serve as a catalyst or catalyst precursor in organic reactions due to its ability to stabilize reactive intermediates.

Case Study 1: Anticancer Activity

A study published in Molecular Sciences explored a series of pyrazole derivatives, including those based on this compound. These compounds were tested against several cancer cell lines, showing IC50 values in the nanomolar range, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Properties

In vivo studies demonstrated that analogs of this compound significantly reduced inflammation markers in animal models of arthritis. The research highlighted the importance of structural modifications in enhancing anti-inflammatory efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid are compared below with related pyrazole-carboxylic acid derivatives.

Structural Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents
Target Compound (926260-88-0) C₉H₁₂N₂O₄S 244.27 1,1-Dioxothiolan, 5-methyl, 4-carboxylic acid
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (187998-64-7) C₁₂H₁₂N₂O₃ 232.23 4-Methoxyphenyl, 5-methyl, 4-carboxylic acid (mp: 212–213°C)
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a') C₂₄H₂₀N₂O₃ 384.43 2-Oxo-2-phenylethyl, 3,4-diphenyl, 5-carboxylic acid
1-(1,1-Dioxidotetrahydrothien-3-yl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde C₁₀H₁₃N₃O₃S 255.29 1,1-Dioxidotetrahydrothien-3-yl, 3,5-dimethyl, 4-carbaldehyde

Functional and Physicochemical Differences

Substituent Effects :

  • The target compound ’s 1,1-dioxothiolan group introduces a sulfone moiety, which is electron-withdrawing. This contrasts with analogs like 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , where the methoxyphenyl group is electron-donating. Sulfones generally enhance metabolic stability and polarity compared to aryl or alkyl substituents .
  • The carboxylic acid at the 4-position is a common feature in these compounds, enabling salt formation or esterification for prodrug strategies.

Synthetic Accessibility :

  • The synthesis of the target compound likely involves introducing the thiolan-sulfone group via oxidation of a thiolane precursor or coupling reactions, similar to methods used for 1-(2-oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (cross-coupling with boronic acids) .
  • In contrast, 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is synthesized via direct arylation or hydrolysis of ester precursors .

Biological and Pharmacological Relevance :

  • Pyrazole-carboxylic acids are frequently explored as kinase inhibitors or anti-inflammatory agents. The sulfone group in the target compound may improve binding to cysteine-containing enzymatic targets, unlike the methoxyphenyl analog, which may favor hydrophobic interactions .
  • Compounds like 1-(5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1351398-16-7) incorporate additional heterocycles (oxadiazole), expanding their biological target range compared to the simpler thiolan-based structure .

Key Research Findings

  • Solubility and Stability : Sulfone-containing compounds (e.g., the target) typically exhibit higher aqueous solubility than purely aromatic analogs. However, the absence of reported solubility data for the target compound limits direct comparisons .
  • Biological Activity : While specific data for the target compound are lacking, structurally related pyrazole-carboxylic acids show inhibitory activity against enzymes like COX-2 and kinases. For example, 1-(2-oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid demonstrated moderate anti-inflammatory effects in vitro .

Biological Activity

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazole derivatives, which have been explored for various pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H12N2O4S
  • Molecular Weight : 244.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It has the potential to bind to various receptors, influencing signaling pathways that regulate cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disrupting the integrity of microbial cell membranes or interfering with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

Compounds in the pyrazole class have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential

The anticancer activity of pyrazole derivatives has garnered attention in recent years. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulatory proteins.

Case Studies and Research Findings

StudyFindings
Identified as a potential inhibitor of membrane-bound pyrophosphatases (mPPases), which are crucial in energy metabolism in protozoan parasites.
Demonstrated that similar pyrazole derivatives activated G protein-gated inwardly rectifying potassium (GIRK) channels, suggesting a role in neuroprotection and cardiovascular health.
Reported on the synthesis and characterization of related compounds showing promising antimicrobial activity against specific strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid?

  • Methodology :

  • Step 1 : Cyclization of hydrazine derivatives (e.g., substituted hydrazines) with β-keto esters or 1,3-diketones under acidic/basic conditions to form the pyrazole core .
  • Step 2 : Introduction of the 1,1-dioxo-thiolan-3-yl group via nucleophilic substitution or coupling reactions. For example, reacting the pyrazole intermediate with a sulfolane-derived electrophile (e.g., 3-bromo-1,1-dioxothiolane) in the presence of a base like K₂CO₃ .
  • Step 3 : Carboxylation at the 4-position using CO₂ under basic conditions (e.g., NaH/DMF) .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yield and purity .

Q. How is the compound characterized to confirm its structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring structures (e.g., pyrazole C-4 carboxylate at δ ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁N₂O₄S: calc. 279.04, observed 279.05) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended for screening its activity?

  • Assays :

  • Antimicrobial Testing : Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb) using the Microplate Alamar Blue Assay .
  • Enzyme Inhibition : Evaluate inhibition of bacterial dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation assays .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiolan or pyrazole rings) affect bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionModificationObserved Effect (vs. Parent Compound)Reference
Thiolan-3-ylReplacement with tetrahydrofuran↓ Mtb activity (IC₅₀: 2.5 µM → 12 µM)
Pyrazole-5-methylReplacement with ethyl group↑ Solubility but ↓ DHFR inhibition
  • Methodology : Use parallel synthesis to generate analogs, followed by hierarchical clustering of activity data .

Q. What crystallographic or computational methods elucidate its mechanism of action?

  • Approaches :

  • X-ray Crystallography : Co-crystallize the compound with Mtb DHFR to identify binding interactions (e.g., hydrogen bonds with Asp27/Leu28) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) .
  • Docking Studies : Use AutoDock Vina to predict binding poses in enzymes like enoyl-ACP reductase .

Q. How can conflicting data on its solubility and bioavailability be resolved?

  • Strategies :

  • Physicochemical Profiling : Measure logP (e.g., shake-flask method) and pKa (potentiometric titration) to reconcile discrepancies .
  • Salt Formation : Improve aqueous solubility by synthesizing sodium or lysine salts .
  • In Silico Modeling : Apply Abraham solvation parameters to predict permeability (e.g., Caco-2 cell model) .

Q. What in vivo models are suitable for validating its therapeutic potential?

  • Models :

  • Murine Mtb Infection : Evaluate efficacy via bacterial load reduction in lungs after 28-day oral dosing (10 mg/kg) .
  • Pharmacokinetics : Conduct bioavailability studies in Sprague-Dawley rats with LC-MS/MS plasma analysis .
  • Toxicology : Assess hepatotoxicity through serum ALT/AST levels post-administration .

Data Contradictions and Resolution

  • Issue : Discrepancies in reported MIC values against Mtb (e.g., 1.2 µM vs. 3.5 µM).

    • Root Cause : Variations in assay conditions (e.g., inoculum size, media composition).
    • Resolution : Standardize protocols per CLSI guidelines and include positive controls (e.g., isoniazid) .
  • Issue : Conflicting logP values (2.1 vs. 3.4).

    • Resolution : Validate using orthogonal methods (e.g., HPLC-derived logP vs. calculated) .

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